Zinc dithionite

Description

Introduction to Zinc Dithionite

This compound is an inorganic compound characterized by its zinc cation ([Zn²⁺]) coordinated with a dithionite anion ([S₂O₄]²⁻). It serves as a reducing agent and is pivotal in processes such as textile bleaching, paper pulp treatment, and sugar juice clarification. The compound’s instability in aqueous solutions and reactivity with oxidizing agents underpin its industrial utility, though environmental concerns regarding zinc byproducts have led to partial replacement by sodium dithionite in some applications.

Chemical Identity and Nomenclature

Structural and Molecular Properties

This compound has the molecular formula H₂O₄S₂Zn (or ZnS₂O₄ ), with a molecular weight of 193.54 g/mol and a density of 2.1–2.3 g/cm³ . Its structure consists of a central zinc ion bonded to two sulfinate groups (–SO₂⁻) and two sulfinic acid groups (–SO₃H), forming a tetrahedral geometry.

| Property | Value | Source |

|---|---|---|

| CAS Number | 7779-86-4 | |

| Synonyms | Zinc hydrosulfite, Dithionous acid, zinc salt (1:1) | |

| Solubility in Water | ~40 g/L at 20°C | |

| Stability | Decomposes in hot water or acidic conditions |

Nomenclature and Classification

This compound belongs to the transition metal dithionites class, distinguished by its dithionite anion ([S₂O₄]²⁻). It is classified under the broader category of mixed metal/non-metal compounds and is often confused with sulfites due to its name, though it contains no sulfite ions. The term "hydrosulfite" is a historical misnomer, as the compound does not contain hydrogen.

Historical Development and Classification

Discovery and Early Applications

This compound was first synthesized in the 19th century as part of early efforts to develop reducing agents. Its industrial relevance emerged in the mid-20th century, particularly in the textile and paper industries, where it replaced sulfur-based bleaching agents due to its milder action on natural fibers.

Production and Industrial Classification

The compound is synthesized via the reaction of zinc metal with sulfur dioxide (SO₂):

$$ \text{Zn} + 2\text{SO}2 \rightarrow \text{ZnS}2\text{O}_4 $$

This process is exothermic and occurs in aqueous suspensions, with reaction temperatures maintained below 54°C to prevent decomposition. This compound is classified as a Class 9 hazardous material due to its reactivity with water, releasing toxic sulfur dioxide gas.

Significance in Industrial Chemistry and Research

Industrial Applications

This compound is a key intermediate in the production of sodium dithionite (Na₂S₂O₄), a bleaching agent used in textiles, paper, and food processing. The conversion process involves reacting this compound with sodium hydroxide:

$$ \text{ZnS}2\text{O}4 + 2\text{NaOH} \rightarrow \text{Na}2\text{S}2\text{O}4 + \text{Zn(OH)}2 $$

This reaction is critical for the global sodium dithionite market, which exceeded 300,000 tons annually in the 1990s.

Research and Process Optimization

Recent advancements focus on improving reaction efficiency and reducing zinc byproducts. For instance, promoter compounds like zinc oxide or sodium hydroxide enhance zinc particle reactivity, enabling higher conversion rates and shorter cycle times. Continuous-flow reactors have also been developed to mitigate parasitic reactions and stabilize this compound.

Reaction Kinetics and Stability

The synthesis of this compound is sensitive to temperature and pH. At temperatures above 54°C, parasitic decomposition into zinc sulfite (ZnSO₃) dominates, reducing yields. Kinetic studies using IR spectroscopy and computational models have identified optimal conditions for maximizing dithionite formation.

Environmental Considerations

While this compound is effective, its use generates zinc-containing byproducts, which can contaminate wastewater. Sodium dithionite, being zinc-free, is increasingly preferred, though its production requires additional steps.

Properties

CAS No. |

7779-86-4 |

|---|---|

Molecular Formula |

O4S2Zn |

Molecular Weight |

193.5 g/mol |

InChI |

InChI=1S/H2O4S2.Zn/c1-5(2)6(3)4;/h(H,1,2)(H,3,4);/q;+2/p-2 |

InChI Key |

PENRVBJTRIYHOA-UHFFFAOYSA-L |

SMILES |

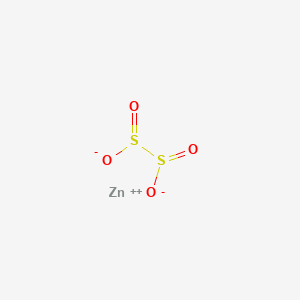

[O-]S(=O)S(=O)[O-].[Zn+2] |

Canonical SMILES |

[O-]S(=O)S(=O)[O-].[Zn+2] |

Color/Form |

White amorphous solid |

Other CAS No. |

7779-86-4 |

physical_description |

Zinc dithionite is a white powder. It is noncombustible. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used to bleach wood pulp, textiles, and other naturally occurring materials. Liquid |

solubility |

28.00 lb/100 lb water at 68 °F |

Origin of Product |

United States |

Scientific Research Applications

Zinc dithionite (ZnS2O4) is a chemical compound primarily known as an intermediate in the production of sodium dithionite (Na2S2O4), which is used as a bleaching agent in various industries . However, this compound itself has several applications and properties that are of interest across different fields.

Industrial Bleaching Agent

This compound serves as an intermediate compound in the production of sodium dithionite, a bleaching agent used in the textile and paper industries . Sodium dithionite, derived from this compound, is effective for bleaching groundwood pulps, often outperforming homemade zinc hydrosulfite solutions .

Chemical Reactivity and Synthesis

This compound is produced by reacting zinc metal with sulfur dioxide (SO2) in aqueous solutions . The synthesis is an oxidoreduction reaction that requires careful management of temperature to prevent decomposition into zinc sulfite (ZnSO3) .

Use as a Food Contaminant

This compound can be a food contaminant due to its use as a packaging additive .

Soil Analysis

Dithionite solutions, including this compound, are used to extract crystalline iron oxide-bound organic carbon in soil .

Promoters

The addition of certain promoter compounds can enhance the reactivity of zinc particles in the production of this compound. These promoters include metal hydroxides, sulfites, bisulfites, and metabisulfites . Specifically, compounds such as alkali metal hydroxides, zinc oxide, zinc hydroxide, alkali metal zincate, zinc sulfite, zinc bisulfite, zinc metabisulfite, alkali metal sulfite, and alkali metal bisulfite can be used . Alkali metals include sodium, potassium, and lithium, with sodium being preferred .

Reaction Conditions

The reaction between zinc and sulfur dioxide is exothermic and should be conducted at a temperature between 20°C and 54°C . Initially, the pH of the reaction mixture is between 6 and 8, gradually dropping to approximately 3.3 . The reaction is typically terminated when the pH reaches 3.3 or when the sulfur dioxide addition rate is reduced to maintain this pH .

Electrochemical Production

This compound can also be produced using zinc metal obtained through electrochemical reduction of zinc oxide or other zinc compounds in an undivided electrochemical cell . This method involves electrolyzing an aqueous alkaline slurry or solution of zinc oxide at a current density of 1000-3000 Amps/M2 .

Stability Considerations

This compound can decompose and release irritating sulfur dioxide gas when mixed with limited quantities of water . Dilution with large quantities of water reduces this hazard .

Additives for Stabilization

To enhance the storage stability of zinc-derived sodium dithionite solutions, additives such as chelators, sources of zinc ions, sources of hydroxyl ions, and complex formers can be used . Chelating agents like nitrilotriacetic acid trisodium salt and ethylenediaminetetraacetic acid tetrasodium salt have shown benefits in preventing floc formation .

Pilot Reactor Studies

Continuous milli pilot reactors have been developed to intensify the production of this compound . These reactors allow for parametric adjustments of kinetics and optimization of operating conditions . Infrared (IR) spectroscopy is used to estimate the distribution of this compound concentrations at the reactor outlet .

Impact of Promoters on Reaction Efficiency

The addition of promoter compounds, such as zinc oxide, has been shown to decrease the cycle time required for the this compound reaction . For example, the presence of zinc oxide reduced the reaction time from 146 minutes to 115 minutes, a reduction of approximately 21%, while also increasing the conversion of zinc dust by 5.7% .

Mill Trials

Comparison with Similar Compounds

Production and Purity

Sodium dithionite is synthesized via two primary methods:

Stability and Derivatives

Environmental Impact

Sodium dithionite has largely replaced this compound due to stricter regulations on zinc pollution. The formate process further reduces trace metal contamination .

Potassium and Ammonium Dithionites

Potassium (K₂S₂O₄) and ammonium ((NH₄)₂S₂O₄) dithionites are less common. They share reducing properties with Na₂S₂O₄ and ZnS₂O₄ but are niche products. For example, ammonium dithionite is used in synthesizing metal fluorouranate(IV) compounds .

Functional Analogs: Sodium Sulfoxylate Formaldehyde (SFS)

SFS is a stabilized derivative of sodium dithionite with lower reactivity, making it suitable for prolonged storage and high-temperature processes (e.g., dyeing at pH 3.2–3.5) .

Data Table: Comparative Analysis of Dithionites

Research Findings

Environmental Impact : Trace metals (Zn, Cr, Hg) in sodium dithionite produced via the zinc process necessitate alternative methods like the formate process .

Industrial Shift : Regulatory constraints have reduced this compound use by 70% in pulp bleaching since 2000, with sodium dithionite and SFS dominating .

Analytical Utility : Sodium dithionite’s selective reduction of NBD-phospholipids in vesicles underpins membrane permeability studies .

Preparation Methods

Starting Materials and Electrolyte Composition

- Zinc metal used for zinc dithionite synthesis is prepared by electrochemical reduction of zinc compounds such as zinc oxide, zinc sulfate, zinc acetate, or zinc carbonate, dissolved or suspended in a strong alkaline aqueous solution (commonly sodium or potassium hydroxide).

- The alkaline solution contains solubilized zinc species such as ZnO2^2-, HZnO2^-, Zn(OH)^+, Zn(OH)2, and Zn^2+ ions.

- Zinc oxide byproduct from sodium dithionite production is typically dried to a zinc content of 60-65% before use.

Electrochemical Cell and Conditions

- An undivided electrochemical cell is preferred for cost-effectiveness and operational simplicity.

- Electrolysis is conducted at current densities ranging from approximately 1,000 to 40,000 A/m², with optimal ranges around 2,500 to 7,500 A/m², and more preferably 4,000 to 6,000 A/m².

- Operating temperature ranges from 10°C to 105°C, with a preferred range of 20°C to 80°C.

- Electrodes are made from corrosion-resistant materials: stainless steel or nickel for the anode, and magnesium, magnesium alloy, copper, or stainless steel for the cathode.

- The process avoids labor-intensive steps such as sedimentation, filtration, drying, grinding, and sizing of zinc particles by mechanically scraping zinc deposits from the cathode during electrolysis.

Zinc Particle Characteristics

- The electrochemically produced zinc is obtained as wet zinc metal particles with a particle size distribution influenced by electrode materials and operating conditions.

- These wet zinc particles can be directly used in the subsequent synthesis step without additional processing.

Process Advantages

- High current efficiency for zinc formation (>90%) is reported.

- The use of an undivided cell reduces capital and operational costs.

- The process eliminates the need for electrode removal and extensive post-electrolysis processing of zinc particles.

- The zinc produced is suitable for high-yield conversion to this compound.

Synthesis of this compound from Electrochemically Prepared Zinc

Reaction Setup and Conditions

- Wet zinc metal particles are reacted with sulfur dioxide gas in an aqueous medium.

- The reaction is typically conducted in a resin kettle equipped with temperature control, nitrogen inlet/outlet, gas disperser, mass flow meter for sulfur dioxide, pH probe, and mechanical stirring.

- Temperature is maintained between 43°C and 55°C.

- Sulfur dioxide is introduced at a controlled rate (e.g., initial rate of 3.4 g/min) to maintain the pH above 3.7, ensuring optimal reaction conditions.

Role of Additives

- Cadmium sulfate (0.18% aqueous solution) can be added to the reaction mixture to slightly improve this compound yield.

- The reaction can also proceed efficiently in the absence of cadmium sulfate.

Reaction Outcome and Efficiency

- The reaction produces a translucent this compound solution, which is then decanted and titrated to determine concentration.

- The overall current efficiency for this compound formation is at least 70%, with some embodiments achieving 75% or higher.

- The high efficiency results from the combination of high zinc formation efficiency and high conversion efficiency of zinc to this compound.

Comparative Data Summary

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Electrolyte | Aqueous alkaline solution (NaOH/KOH) | Contains solubilized zinc species |

| Zinc compound feedstock | Zinc oxide, zinc sulfate, acetate, carbonate | Zinc oxide byproduct ~60-65% Zn content |

| Electrochemical cell type | Undivided cell | Cost-effective, avoids labor-intensive steps |

| Current density | 1,000 - 40,000 A/m² (optimal 2,500-7,500 A/m²) | Higher current densities improve efficiency |

| Operating temperature | 10°C - 105°C (preferred 20°C - 80°C) | Temperature control critical for quality |

| Cathode materials | Magnesium, copper, stainless steel | Corrosion resistant |

| Anode materials | Stainless steel, nickel | Corrosion resistant |

| Zinc particle form | Wet zinc metal particles | Directly used for dithionite synthesis |

| Sulfur dioxide reaction temp | 43°C - 55°C | Maintains pH > 3.7 |

| Sulfur dioxide addition rate | ~3.4 g/min | Controlled to maintain pH |

| Cadmium sulfate addition | Optional (0.18% aqueous solution) | Slightly improves yield |

| Current efficiency (zinc formation) | >90% | High efficiency |

| Current efficiency (this compound formation) | ≥70% (up to 75%) | Product of zinc formation and conversion efficiencies |

Summary of Key Research Findings

- The electrochemical production of zinc metal from zinc oxide or related compounds in alkaline solutions is a highly efficient and scalable method for generating the zinc precursor needed for this compound synthesis.

- Utilizing undivided electrochemical cells significantly reduces operational complexity and cost while maintaining high current efficiency.

- The wet zinc particles produced electrochemically can be used directly for the synthesis of this compound by reaction with sulfur dioxide, eliminating drying and size classification steps.

- Reaction conditions for this compound synthesis are optimized by controlling temperature, pH, and sulfur dioxide feed rate, with optional cadmium sulfate addition to enhance yield.

- Overall, this integrated electrochemical and chemical process provides a robust, economically viable, and industrially applicable route for this compound preparation.

Q & A

Q. What are the critical safety considerations when handling zinc dithionite in laboratory settings?

this compound decomposes to produce hazardous gases (H₂S and SO₂), requiring strict safety protocols. Researchers should use fume hoods, wear gas-resistant PPE, and monitor air quality during experiments. Storage must avoid moisture and heat to prevent spontaneous decomposition .

Q. How can the decomposition kinetics of this compound in aqueous solutions be experimentally determined?

Batch experiments under controlled conditions (e.g., pH, temperature) with UV-Vis spectroscopy or ion chromatography can track dithionite concentration over time. Kinetic models (e.g., pseudo-first-order, PFO) are applied to data, accounting for variables like pH and catalytic wall effects .

Q. What analytical methods are reliable for quantifying this compound and its degradation byproducts?

Differential spectrophotometry using potassium ferricyanide detects dithionite, while ion chromatography identifies sulfite, thiosulfate, and sulfate byproducts. For chloride detection (a common reduction product), ion-selective electrodes or colorimetric assays are recommended .

Q. How does pH influence the stability and reactivity of this compound in redox reactions?

Dithionite is stable in weakly acidic conditions (pH < 5). Below pH 5, decomposition produces sulfoxyl radicals (SO₂⁻), enhancing reductive capacity. At higher pH, rapid disproportionation occurs, reducing efficacy. Buffered systems (e.g., citrate) are often used to stabilize pH .

Advanced Research Questions

Q. What methodological frameworks optimize this compound-based advanced reduction processes (ARPs) for contaminant degradation?

Response Surface Methodology (RSM) and Design of Experiments (DOE) are used to optimize parameters (dithionite dose, UV intensity, pH). For example, UV-B irradiation combined with dithionite achieves chlorate reduction via radical pathways (SO₃⁻, SO₄⁻), with chloride as the primary product .

Q. How can contradictions in reported degradation pathways of organic pollutants using this compound be resolved?

Discrepancies arise from competing radical pathways (e.g., SO₄⁻ vs. OH⁻). Researchers should conduct quenching experiments (e.g., using ethanol for OH⁻ scavenging) and employ electron paramagnetic resonance (EPR) to identify dominant radicals under specific conditions .

Q. What strategies improve the scalability of sulfate radical (SO₄⁻) generation via this compound-activated persulfate systems?

Co-activation with Fe²⁺/O₂ enhances SO₄⁻ yield by accelerating dithionite decomposition. Kinetic modeling and in-situ radical trapping (e.g., nitrobenzene probes) validate mechanism efficiency. Process integration with real-time monitoring (e.g., ORP sensors) ensures reproducibility .

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate research questions on this compound’s environmental applications?

- Feasibility: Assess reagent stability and detection limits.

- Novelty: Explore hybrid systems (e.g., dithionite + photocatalysts).

- Relevance: Align with UN SDGs (e.g., clean water). Example: "Does UV/dithionite/Fe²⁺ synergistically degrade PFAS in groundwater while minimizing toxic byproducts?" .

Methodological Guidance

- Data Contradiction Analysis: Use sensitivity analysis to isolate variables (e.g., dissolved oxygen levels) causing divergent results in reductive pathways .

- Experimental Design: For ARPs, include control experiments without UV/light to distinguish thermal vs. photolytic contributions .

- Literature Synthesis: Systematically map existing studies using tools like PRISMA to identify research gaps (e.g., long-term ecotoxicity of dithionite byproducts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.